1-(2,5-dimethylphenyl)-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-5-6-11(2)12(9-10)13-7-3-4-8-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLMNAGNAPHOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profile of 1-(2,5-dimethylphenyl)-1H-pyrrole: An In-depth Technical Guide
Introduction
N-arylpyrroles are a class of heterocyclic compounds integral to the fields of medicinal chemistry, materials science, and chemical synthesis. Their unique electronic and structural properties make them valuable scaffolds in drug design and functional materials. The precise characterization of these molecules is paramount to ensuring their identity, purity, and suitability for downstream applications. This guide provides a comprehensive technical framework for the spectroscopic characterization of a specific derivative, 1-(2,5-dimethylphenyl)-1H-pyrrole .
As a Senior Application Scientist, my objective is not merely to present data but to provide a self-validating analytical workflow. This document outlines the expected spectroscopic profile of the title compound based on first principles and data from analogous structures. It details the causality behind experimental choices and provides researchers, scientists, and drug development professionals with the robust protocols necessary to acquire and interpret high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Synthetic Strategy
A definitive understanding of a molecule's spectroscopic signature begins with its structure. The title compound consists of a pyrrole ring N-substituted with a 2,5-dimethylphenyl group.
Caption: Molecular structure of this compound.
The most common and efficient synthesis route for such N-substituted pyrroles is the Paal-Knorr reaction.[1][2] This method involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (2,5-dimethylaniline), typically under acidic conditions or heating, to form the pyrrole ring with water as the only byproduct. This synthetic context is crucial as it informs the expected structure and potential impurities.
Caption: General workflow for Paal-Knorr synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.[3] It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.[4][5][6]
Experimental Protocol: ¹H and ¹³C NMR
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is typically suitable for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting the 0 ppm reference point.[4]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Advanced Experiments (Recommended): Perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH₃, CH₂, and CH carbons, which greatly aids in peak assignment.[7]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the molecule's unique proton environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | d | 1H | H-6' | Aromatic proton adjacent to one other proton (H-4'). |
| ~7.05 | d | 1H | H-4' | Aromatic proton adjacent to one other proton (H-3'). |
| ~6.95 | s | 1H | H-3' | Aromatic proton with no adjacent protons, appearing as a singlet. |
| ~6.30 | t | 2H | H-3 / H-4 | Protons on the pyrrole ring, appearing as a triplet due to coupling with each other. |
| ~6.00 | t | 2H | H-2 / H-5 | Protons on the pyrrole ring, appearing as a triplet due to coupling with each other. |
| ~2.35 | s | 3H | C-8' (CH₃) | Methyl protons on the phenyl ring, appearing as a singlet. |
| ~2.10 | s | 3H | C-7' (CH₃) | Methyl protons on the phenyl ring, appearing as a singlet, potentially shifted upfield due to steric effects. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit 10 unique signals, as molecular symmetry is absent.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138-140 | C-1' | Quaternary aromatic carbon directly attached to nitrogen. |
| ~136 | C-2' | Quaternary aromatic carbon bearing a methyl group. |
| ~133 | C-5' | Quaternary aromatic carbon bearing a methyl group. |
| ~130 | C-4' | Protonated aromatic carbon (CH). |
| ~128 | C-6' | Protonated aromatic carbon (CH). |
| ~127 | C-3' | Protonated aromatic carbon (CH). |
| ~121 | C-2 / C-5 | Pyrrole carbons adjacent to the nitrogen atom. |
| ~108 | C-3 / C-4 | Pyrrole carbons beta to the nitrogen atom. |
| ~21 | C-8' (CH₃) | Methyl carbon. |
| ~19 | C-7' (CH₃) | Methyl carbon, potentially shielded. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]
Experimental Protocol: FT-IR
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Sampling Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty ATR crystal (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.
Expected IR Absorption Bands
The IR spectrum will provide a unique "fingerprint" for the molecule, with key bands confirming its structural components.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic & Pyrrole C-H |
| 2980-2850 | C-H Stretch | Methyl (CH₃) groups[9] |
| ~1600, ~1500, ~1475 | C=C Stretch | Aromatic Ring[10] |
| ~1540 | C=C Stretch | Pyrrole Ring[11] |
| ~1380 | C-H Bend | Methyl (CH₃) groups[12] |
| ~1330 | C-N Stretch | Aryl-Nitrogen bond |
| 900-690 | C-H Bend (out-of-plane) | Aromatic substitution pattern |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.[13] Electron Ionization (EI) is a common technique for volatile, stable organic molecules.
Experimental Protocol: GC-MS (EI)
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a microliter volume into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
GC Separation: Use a suitable capillary column (e.g., HP-5ms) to separate the analyte from any residual solvent or impurities. A temperature ramp program (e.g., 50°C to 280°C) is typically employed.
-
Ionization: In the MS source, bombard the eluted compound with high-energy electrons (standard 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions in a mass analyzer (e.g., a quadrupole) and record their relative abundance.
Expected Mass Spectrum and Fragmentation
The analysis of the mass spectrum provides definitive confirmation of the molecular formula and offers structural insights.
-
Molecular Weight: The molecular formula is C₁₄H₁₅N, corresponding to a molecular weight of 197.28 g/mol .
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 197 . Aromatic systems are known to produce stable molecular ions that are readily detectable.[14][15]
-
Key Fragmentation Pathways: The fragmentation pattern provides a structural fingerprint.
Caption: Predicted major fragmentation pathways for this compound.
-
Loss of a Methyl Radical ([M-15]): The most common initial fragmentation for alkyl-substituted aromatics is the loss of a methyl group (•CH₃) to form a stable cation at m/z = 182 .
-
Cleavage of the N-C(aryl) Bond: Scission of the bond between the pyrrole nitrogen and the phenyl ring can lead to two characteristic fragments: the dimethylphenyl cation (m/z = 105) or the pyrrole cation (m/z = 66), depending on which fragment retains the positive charge.
Conclusion
The unambiguous structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. Infrared spectroscopy confirms the presence of key functional groups (aromatic ring, methyl groups, C-N bond). Mass spectrometry validates the molecular weight and provides a characteristic fragmentation pattern. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific endeavors.
References
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- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
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- JoVE. Video: Mass Spectrometry: Aromatic Compound Fragmentation.
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- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Chad's Prep on YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry.
- PubMed Central (PMC). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization.
- MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
- NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-1-phenyl-.
- ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
- Chemical Synthesis Database. 2,5-dimethyl-1-phenyl-1H-pyrrole.
- NIST WebBook. 1H-Pyrrole, 2,5-dimethyl-.
- ResearchGate. (PDF) Preparation of 2,5-dimethyl-1-phenylpyrrole.
- Benchchem. Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- ChemicalBook. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1 H NMR.
- ChemicalBook. 2,5-DIMETHYL-1-PHENYLPYRROLE(83-24-9) 1H NMR spectrum.
- ChemicalBook. Pyrrole(109-97-7) 13C NMR spectrum.
- NIST WebBook. 1H-Pyrrole, 2,5-dimethyl- (IR Spectrum).
- ACS Publications. Synthesis of Axially Chiral N-Arylpyrroles through the Enantioselective Annulation of Yne-Allylic Esters with a Cooperative Copper-Squaramide Catalysis.
- ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents..
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- Supporting Information. Lawesson's Reagent-Promoted Deoxygenation of γ- Hydroxylactams or Succinimides for the Syntheses of Substituted Pyrroles.
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The Electronic Architecture of Substituted Pyrroles: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyrrole, a cornerstone five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its biological and photophysical properties are intricately linked to the electronic landscape of the ring, which can be precisely modulated through substitution. This technical guide provides an in-depth exploration of the electronic structure of substituted pyrrole derivatives. We will dissect the impact of electron-donating and electron-withdrawing substituents on the frontier molecular orbitals, aromaticity, and reactivity of the pyrrole core. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies to understand, predict, and engineer the electronic properties of novel pyrrole-based compounds.
The Fundamental Electronic Structure of Unsubstituted Pyrrole
Pyrrole is an aromatic heterocycle that formally possesses six π-electrons, conforming to Hückel's rule (4n+2).[3][4] Each of the four carbon atoms contributes one electron to the π-system, while the nitrogen atom contributes its lone pair of electrons.[5] This delocalization of the nitrogen's lone pair into the ring is a defining feature of pyrrole's electronic structure.
The resonance contributors of pyrrole illustrate that the nitrogen atom bears a partial positive charge, while the carbon atoms, particularly the C2 and C5 positions, carry a partial negative charge.[3] This electron-rich nature of the carbon atoms makes pyrrole highly susceptible to electrophilic aromatic substitution.[6][7]
Frontier Molecular Orbitals (FMOs)
The reactivity and electronic properties of a molecule are largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[8][9] In unsubstituted pyrrole, the HOMO is a π-orbital with significant contributions from the C2, C5, C3, and C4 atoms, while the LUMO is also a π*-orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity.[8]
Modulating the Electronic Landscape: The Impact of Substituents
The introduction of substituents onto the pyrrole ring profoundly alters its electronic architecture. These effects can be broadly categorized based on the electronic nature of the substituent: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs)
EDGs, such as amino (-NH2), hydroxyl (-OH), and alkyl groups, increase the electron density of the pyrrole ring.[10] This is achieved through inductive effects and, more significantly, through resonance (mesomeric) effects where the lone pair of the heteroatom in the substituent can be delocalized into the ring.
Key Effects of EDGs:
-
Increased HOMO Energy: EDGs raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack.[10]
-
Decreased HOMO-LUMO Gap: The increase in HOMO energy generally leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum.[10]
-
Enhanced Reactivity towards Electrophiles: The increased electron density on the ring carbons further activates the molecule for electrophilic substitution.[11]
Electron-Withdrawing Groups (EWGs)
EWGs, such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups, decrease the electron density of the pyrrole ring.[12] They exert their influence through inductive and resonance effects, pulling electron density away from the ring.
Key Effects of EWGs:
-
Decreased HOMO and LUMO Energy: EWGs lower the energy levels of both the HOMO and LUMO. The stabilization of the LUMO is often more pronounced.[13]
-
Altered HOMO-LUMO Gap: The effect on the HOMO-LUMO gap can vary, but often a decrease is observed.[14]
-
Decreased Reactivity towards Electrophiles: The reduced electron density on the ring deactivates it towards electrophilic attack. Conversely, it can make the ring more susceptible to nucleophilic attack, although this is less common for pyrroles.[15]
The interplay between substituent position and electronic effect is crucial. For instance, an EWG at the N1 position can significantly alter the regioselectivity of electrophilic substitution, directing incoming electrophiles to the C3 position.[15]
Experimental and Computational Workflows for Characterization
A comprehensive understanding of the electronic structure of substituted pyrroles requires a synergistic approach combining synthesis, spectroscopic characterization, and computational modeling.
Synthesis of a Model Substituted Pyrrole: 2-Acetyl-1-phenylpyrrole
The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[6][16]
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-hexanedione (1 equivalent) in glacial acetic acid.
-
Addition of Amine: Add aniline (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Pour the mixture into a beaker of ice water and stir.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maximum (λmax) is related to the HOMO-LUMO gap.[17][18]
-
Protocol: Dissolve a small amount of the synthesized 2-acetyl-1-phenylpyrrole in a UV-grade solvent (e.g., ethanol or acetonitrile) to a known concentration (e.g., 1 x 10^-5 M). Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
Fluorescence Spectroscopy: For fluorescent pyrrole derivatives, fluorescence spectroscopy can reveal information about the excited state properties.[16][19]
-
Protocol: Using the same solution prepared for UV-Vis analysis, record the fluorescence emission spectrum on a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λmax) determined from the UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and for probing the electron distribution within the molecule.[20] The chemical shifts of the pyrrole ring protons and carbons are sensitive to the electronic effects of the substituents.
-
Protocol: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Computational Analysis using Density Functional Theory (DFT)
DFT is a powerful computational tool for investigating the electronic structure and properties of molecules.[14][21][22]
Computational Workflow: DFT Analysis of 2-Acetyl-1-phenylpyrrole
-
Structure Optimization: Build the molecular structure of 2-acetyl-1-phenylpyrrole using a molecular modeling software. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[22]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Frontier Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand their spatial distribution and atomic contributions. Calculate the HOMO and LUMO energies and the resulting energy gap.[21]
-
Simulated UV-Vis Spectrum: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Visualizing Electronic Effects and Workflows
Graphical representations are invaluable for conceptualizing complex relationships and processes.
Diagram 1: Impact of Substituents on Pyrrole's Frontier Molecular Orbitals
Caption: Effect of EDGs and EWGs on the frontier molecular orbital energies of pyrrole.
Diagram 2: Integrated Workflow for Characterizing Substituted Pyrroles
Caption: A comprehensive workflow for the study of substituted pyrrole derivatives.
Data Summary
The following table summarizes the expected trends in key electronic and spectroscopic parameters upon substitution of the pyrrole ring.
| Substituent Type | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | λmax (UV-Vis) | Reactivity towards Electrophiles |
| Electron-Donating (e.g., -NH₂) | Increases | Relatively Unchanged | Decreases | Increases (Red Shift) | Increases |
| **Electron-Withdrawing (e.g., -NO₂) ** | Decreases | Decreases | Variable | Variable | Decreases |
Conclusion
The electronic structure of the pyrrole core is highly tunable through substitution, offering a powerful strategy for the rational design of molecules with desired properties. By understanding the fundamental principles of how electron-donating and electron-withdrawing groups perturb the electronic landscape of the pyrrole ring, researchers can make informed decisions in the development of novel therapeutics and functional materials. The integrated approach of synthesis, spectroscopy, and computational chemistry provides a robust framework for elucidating structure-property relationships in this important class of heterocyclic compounds.
References
-
Diastereomerically pure pyrrole derivatives were prepared from the spirocyclic 1,2,3-triazole using a coupling reaction. The resulting compounds were characterized via 1H and 13C NMR spectroscopy and HRMS, and the crystallographic characteristics of one of them were studied via X-ray diffraction. (Source: Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold, [Link])
-
Hydrogenative reduction of pyrroles to pyrrolidines using heterogeneous catalyst systems is a well-known process. (Source: Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles | Organic Letters - ACS Publications, [Link])
-
The present review highlights the synthetic methods of representatives of nitrogen heterocycles such as pyrrole, substituted pyrroles and other related compounds. (Source: (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate, [Link])
-
A substituted pyrrole is formed by condensing 1,4-dicarbonyl compounds with ammonia or a primary amine. (Source: Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline, [Link])
-
The Van Leusen [3+2] cycloaddition reaction based on tosylmethyl isocyanides (TosMICs) and electron-deficient compounds as a substrate, which has been continuously developed. (Source: Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC, [Link])
-
A series of pyrrole/polycyclic aromatic unit hybrid fluorophores was developed by a two-stage synthetic strategy. Their central aryl-substituted pyrrole cores were constructed by a Paal-Knorr pyrrole synthesis reaction. (Source: Synthesis and photophysical properties of pyrrole/polycyclic aromatic units hybrid fluorophores - PubMed, [Link])
-
The preparation of 1,8-acyl pyrrolyl naphthalenes is challenging because of the tendency of the pyrrole moiety towards electrophilic substitution. (Source: Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties - MDPI, [Link])
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The review addresses the applications of pyrroles and compounds based on them in pharmaceutics and various branches of technology in which pyrrole plays a key role. (Source: Substituted pyrroles based on ketones: prospects of application and advances in synthesis, [Link])
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Pyrrole is a significant ring structure in chemistry that exhibits diverse biological activities. (Source: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC, [Link])
-
Discover expert insights on pyrrole and its pivotal role in developing innovative drug molecules. (Source: Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development, [Link])
-
It was observed that electron-donating groups increased the HOMO energy and decreased the LUMO energy, thereby reducing the band gap and enhancing conductivity. (Source: (PDF) Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents - ResearchGate, [Link])
-
The frontier molecular orbital (FMO) describes the eigenstates energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). (Source: The frontier molecular orbital of pyrrole. | Download Scientific Diagram - ResearchGate, [Link])
-
The trans-A2B-corrole series was prepared and investigated for experimental photophysical properties (absorption, emission by steady-state and time-resolved fluorescence) in several solvents and TDDFT calculations. (Source: Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles - PMC, [Link])
-
Using structure–activity relationship and molecular docking studies, pyrrole and pyrrolidine analogs have been designed, synthesized, and screened for diverse therapeutic activities. (Source: Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH, [Link])
-
In most heterocycles, electron-donating substituents hinder the cyclic delocalization, while π-electron withdrawing groups enhance cyclic delocalization. (Source: Substituent effects and electron delocalization in five-membered N-heterocycles, [Link])
-
Density functional theory (DFT) calculations were also carried out on the most promising compound, which revealed a narrow HOMO–LUMO energy gap. (Source: Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC, [Link])
-
The HOMO and LUMO analysis was carried out to determine the charge transfer within the molecule using Density Functional Theory (DFT). (Source: Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking, virtual screening and in vitro anti-hepatic cancer study - ResearchGate, [Link])
-
The Density Functional Theory (DFT) was utilized to find the optimized molecular structure and to predict the main molecular vibrations, the absorption and emission spectra, the molecular orbitals energies, dipole moment, isotropic polarizability and the chemical reactivity parameters. (Source: Computational Note on the Chemical Reactivity of Pyrrole Derivatives - ResearchGate, [Link])
-
Time-dependent density functional theory (TD-DFT) calculations have proven that the introduction of aromatic carbonyls enhances ISC, which increases pyrrole derivative phosphorescence performance. (Source: Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC, [Link])
-
Time-dependent DFT (TD-DFT) calculations were performed on both isolated copolymers and their complexes to simulate UV-Vis absorption spectra. (Source: Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing - Scholars Middle East Publishers, [Link])
-
The electronic and optical properties of newly designed pyrrole derivatives were investigated using density functional theory and time-dependent density functional theory (TD-DFT). (Source: (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory - ResearchGate, [Link])
-
The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers was studied. (Source: The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers - Indian Academy of Sciences, [Link])
-
Understanding the influence of peripheral functionality on optoelectronic properties of conjugated materials is an important task for the continued development of chromophores. (Source: Relating Design and Optoelectronic Properties of 1,4-Dihydropyrrolo[3,2-b]pyrroles Bearing Biphenyl Substituents | The Journal of Physical Chemistry B - ACS Publications, [Link])
-
A continuous absorption in the range 400−1000 nm is characteristic of PPy materials with higher molecular weight. (Source: UV−vis absorption spectra of pyrrole before and after polymerization by... - ResearchGate, [Link])
-
N-substituted pyrrole with an electron withdrawing group directs incoming electrophiles to position 3. (Source: Five-membered Heterocycles Pyrrole, Furan and Thiophene, [Link])
-
Corrole is a contracted analogue of porphyrins, distinguished by the absence of a meso carbon, which results in a direct pyrrole–pyrrole bond. (Source: Photophysical Properties of the Electron-Deficient Phosphorus Corroles Bearing meso-Fluorophenyl Substituents | The Journal of Physical Chemistry C - ACS Publications, [Link])
-
Common reactions of pyrrole like halogenation, nitration, sulphonation, acylation and formylation are discussed. (Source: Reactions of Pyrrole - YouTube, [Link])
-
Porphyrins are 18π electron aromatic macrocycles containing four pyrrole rings connected via four meso‐carbon bridges. (Source: Selected frontier molecular orbitals of the compounds 2–6 with orbital... - ResearchGate, [Link])
-
The chemistry of heterocycles: structure, reactions, syntheses, and applications. (Source: Characteristics of new pyrrolic derivatives and their oligomers using DFT and TD–DFT calculations - OUCI, [Link])
-
The resonance contributors of pyrrole provide insight to the reactivity of the compound. (Source: Pyrrole : Aromatic, [Link])
-
The interactions between pyrrole derivatives and Mpro are investigated by spectra and molecular docking. (Source: Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity - PubMed, [Link])
-
Pyrrole is a five-membered heterocyclic ring which has 5 p orbitals and six pi electrons contributing to its aromaticity. (Source: 3.8: Aromatic Heterocycles- Pyridine and Pyrrole - Chemistry LibreTexts, [Link])
-
1,4-dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles are a versatile class of materials with simple synthesis and promising application in organic electronic devices. (Source: Figure 1. a) UV-vis absorption spectra and b) fluorescence spectra of... - ResearchGate, [Link])
-
Pyrrole has electron-rich ring carbons due to its trivalent nitrogen, which also has a greater mesomeric effect than inductive. In comparison to the other two, pyrrole is most reactive. (Source: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline, [Link])
-
The nitrogen lone pair is a part of the aromatic sextet, protonation on nitrogen would destroy the aromaticity of the ring. (Source: 24.9: Heterocyclic Amines - Chemistry LibreTexts, [Link])
-
The chemical composition of the Janus separator and its distinct compositional layers were characterized by Fourier transform infrared (FT-IR) spectra. (Source: UV–visible spectroscopy study of (a) pyrrole monomer and (b) polypyrrole [Color figure can be viewed at wileyonlinelibrary.com] - ResearchGate, [Link])
-
Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures. (Source: Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - MDPI, [Link])
-
Pyrrole is a heterocyclic, aromatic, organic compound, a five-membered ring with the formula C4H4NH. (Source: Pyrrole - Wikipedia, [Link])
-
All three of these molecules are considered aromatic with the heteroatoms: sulfur, oxygen and nitrogen being sp2 hybridized to give 6 pi electrons in the ring. (Source: Why do pyrrole, furan, and thiophene behave electrophile behavior? - Quora, [Link])
-
N-Functionally Substituted Pyrroles. (Source: N-Functionally Substituted Pyrroles | The Journal of Organic Chemistry - ACS Publications, [Link])
-
Frontier molecular orbitals (FMOs) pinpoint the locality of chemical bonds that are chemically reactive because of the associated orbital energies and thus have achieved great success in describing chemical reactivity. (Source: Describing Chemical Reactivity with Frontier Molecular Orbitalets | JACS Au, [Link])
-
In chemistry, frontier molecular orbital theory is an application of molecular orbital theory describing HOMO–LUMO interactions. (Source: Frontier molecular orbital theory - Wikipedia, [Link])
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- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 1-(2,5-dimethylphenyl)-1H-pyrrole in Materials Science
Introduction: Unlocking the Potential of a Tailored Pyrrole Monomer
Pyrrole and its derivatives are fundamental building blocks in the realm of materials science, particularly in the development of electrically conductive polymers and organic electronic devices. The versatility of the pyrrole ring allows for extensive functionalization, enabling the fine-tuning of material properties to suit specific applications. This guide focuses on a promising, yet underexplored derivative: 1-(2,5-dimethylphenyl)-1H-pyrrole .
The introduction of the 2,5-dimethylphenyl group onto the nitrogen atom of the pyrrole ring is a deliberate structural modification. This bulky, non-polar substituent is anticipated to influence the polymerization process and the final properties of the resulting materials in several key ways:
-
Enhanced Solubility: The dimethylphenyl group is expected to increase the solubility of both the monomer and the resulting polymer in common organic solvents, facilitating solution-based processing techniques.
-
Modified Morphology: The steric hindrance from the ortho-methyl group will likely lead to a more twisted conformation between the pyrrole ring and the phenyl group. This can disrupt the planarity of the polymer backbone, affecting intermolecular packing and, consequently, the material's optical and electronic properties.
-
Tailored Electronic Properties: The electron-donating nature of the dimethylphenyl group can modulate the HOMO and LUMO energy levels of the monomer and the corresponding polymer, influencing its conductivity and performance in electronic devices.
These unique characteristics position this compound as a valuable monomer for creating novel functional materials. This document provides a comprehensive overview of its synthesis, proposed applications in materials science, and detailed protocols for its polymerization and characterization.
Synthesis of this compound: The Paal-Knorr Reaction
The most direct and efficient method for synthesizing N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][2][3] In the case of this compound, 2,5-hexanedione is reacted with 2,5-dimethylaniline.
Caption: Paal-Knorr synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,5-Hexanedione
-
2,5-Dimethylaniline
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine 2,5-hexanedione (1 equivalent) and 2,5-dimethylaniline (1 equivalent) in glacial acetic acid (50 mL).
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL) using a separatory funnel.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acetic acid, followed by a final wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Outcome:
The product should be a pale yellow oil or a low-melting solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Application I: Conductive Polymers via Electropolymerization
One of the primary applications of pyrrole derivatives is in the synthesis of conductive polymers.[4] The electrochemical polymerization of this compound is a promising route to a novel conductive material, poly(this compound). The resulting polymer film can be directly deposited onto an electrode surface, making it suitable for applications in sensors, electrochromic devices, and as an antistatic coating.[5][6]
The polymerization proceeds via the oxidative coupling of monomer units, primarily at the 2 and 5 positions of the pyrrole ring. The bulky dimethylphenyl substituent will influence the polymer's structure and properties.
Caption: Electrochemical polymerization of this compound.
Protocol 2: Electrochemical Polymerization
Materials:
-
This compound (monomer)
-
Acetonitrile or Dichloromethane (solvent, anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (supporting electrolyte)
-
Three-electrode electrochemical cell (Working electrode: Indium Tin Oxide (ITO) coated glass or glassy carbon; Counter electrode: Platinum wire; Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.
-
Add the monomer, this compound, to the electrolyte solution to a concentration of 0.05-0.1 M.
-
Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential from 0 V to an upper limit where monomer oxidation occurs (typically around +1.2 to +1.5 V vs. Ag/AgCl) for several cycles. A growing polymer film should be observed on the working electrode.
-
Alternatively, potentiostatic polymerization can be performed by applying a constant potential at which the monomer oxidizes.
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
The resulting polymer film can then be characterized.
Data Presentation: Expected Electrochemical Properties
The electrochemical properties of the resulting polymer can be characterized by cyclic voltammetry in a monomer-free electrolyte solution. The expected data can be summarized as follows:
| Property | Expected Value/Observation | Significance |
| Oxidation Onset Potential | ~ +0.8 to +1.2 V vs. Ag/AgCl | Indicates the ease of p-doping the polymer. |
| Redox Peaks | Reversible or quasi-reversible peaks | Corresponds to the p-doping and de-doping processes. |
| Electrochromism | Color change upon oxidation/reduction | Potential for use in electrochromic devices. |
| Conductivity | Lower than unsubstituted polypyrrole | The bulky substituent may hinder interchain charge transport. |
Application II: Host Material in Organic Light-Emitting Diodes (OLEDs)
Pyrrole-containing materials have been investigated for their potential in OLEDs.[7] The wide bandgap and suitable HOMO/LUMO levels of some N-aryl pyrroles make them candidates for host materials in the emissive layer or as charge-transporting materials.[7][8] this compound, due to its likely high triplet energy (a consequence of the twisted structure disrupting conjugation), could be a promising host for phosphorescent emitters.
Caption: Proposed OLED device structure using the polymer as a host.
Protocol 3: Fabrication of a Polymer-Based OLED (Conceptual)
This protocol outlines a general procedure for incorporating the polymer into a simple OLED structure via solution processing.
Materials:
-
Poly(this compound) synthesized via chemical polymerization for better solubility.
-
A suitable phosphorescent dopant (e.g., an Iridium complex).
-
ITO-coated glass substrates.
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for the hole injection layer.
-
An electron-transporting material (e.g., TPBi) and a low work function metal (e.g., LiF/Al) for the cathode (for vacuum deposition).
-
Solvents for spin-coating (e.g., toluene, chlorobenzene).
-
Spin-coater, vacuum thermal evaporator.
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal according to the manufacturer's instructions.
-
Emissive Layer:
-
Prepare a solution of poly(this compound) (the host) and the phosphorescent dopant in a suitable solvent (e.g., toluene). The doping concentration is typically 5-15% by weight.
-
Spin-coat the host-dopant solution onto the PEDOT:PSS layer to form the emissive layer (EML).
-
Anneal the substrate to remove residual solvent.
-
-
Electron Transport and Cathode Layers: Transfer the substrate to a vacuum thermal evaporator. Sequentially deposit the electron transport layer (e.g., TPBi) and the cathode (e.g., LiF followed by Al).
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to prevent degradation from moisture and oxygen.
Characterization:
The performance of the OLED can be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum.
Conclusion and Future Outlook
This compound represents a strategically designed monomer for the development of novel functional organic materials. The presence of the 2,5-dimethylphenyl substituent is predicted to confer enhanced solubility and modulate the electronic and morphological properties of its corresponding polymer. The detailed protocols provided herein offer a starting point for the synthesis and exploration of this promising compound in materials science.
Future research should focus on the thorough characterization of poly(this compound), including its molecular weight, thermal stability, and charge carrier mobility. A systematic investigation of its performance in various electronic devices, such as sensors and OLEDs, will be crucial to fully elucidate its potential and pave the way for its integration into next-generation organic electronics.
References
- Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. (URL not provided in search results)
- Vaitkuviene, A., Kaseta, V., & Voronovic, J. (2015). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. Molecules, 20(9), 16569-16595.
- Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives. Polymer Chemistry. (URL not provided in search results)
- Synthesis and characterization of 1,3,4,6-tetraarylpyrrolo[3,2-b]-pyrrole-2,5-dione (isoDPP)-based donor–acceptor polymers with low band gap. RSC Publishing. (URL not provided in search results)
- Electrochemical polymerization of pyrrole on polymer-coated electrodes. Journal of the Chemical Society, Chemical Communications. (URL not provided in search results)
- Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility. Journal of Materials Chemistry A. (URL not provided in search results)
- High efficiency blue organic light-emitting diodes with below-bandgap electroluminescence. (URL not provided in search results)
- Conductive Polymers - Applications for Electronic Devices and Sensors. (2012). AZoM.
- Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. Polymers (Basel). (URL not provided in search results)
- Examples of compounds used in organic light emitting diodes (OLED)... (URL not provided in search results)
- Naddeo, S., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers (Basel), 16(4), 498.
- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (URL not provided in search results)
- (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. (URL not provided in search results)
- Structure characterization of the polymer of 2,5-dimethylpyrrole... (URL not provided in search results)
- Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters. (URL not provided in search results)
- Recent Progresses in Solution-Processed Tandem Organic and Quantum Dots Light-Emitting Diodes. MDPI. (URL not provided in search results)
- 2,5-dimethyl-1-phenyl-1H-pyrrole. Chemical Synthesis Database. (URL not provided in search results)
- Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. springerprofessional.de. (URL not provided in search results)
- Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (URL not provided in search results)
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. (URL not provided in search results)
- Facile One-Pot Preparation of Polypyrrole-Incorporated Conductive Hydrogels for Human Motion Sensing. MDPI. (URL not provided in search results)
- Substrate scope for the synthesis of 2,5‐dimethylpyrroles from anilines... (URL not provided in search results)
- Synthesis and Characterization of Multilayered and Mixed Conductive Copolymer Nanoparticles.
- Conducting Polymers and Monomer Precursors. Sigma-Aldrich. (URL not provided in search results)
- Polypyrrole as Electrically Conductive Biomaterials: Synthesis, Biofunctionalization, Potential Applic
- Organic Light Emitting Devices (OLEDs): The Coming Revolution in Displays and Lighting. (URL not provided in search results)
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. (URL not provided in search results)
- Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). Cheméo.
- Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. (URL not provided in search results)
- Electro‐Co‐Polymerisation of Polypyrrole‐Polyaniline Composites in Ionic Liquids for Metal‐Free Hydrogen Evolution Electrodes. (URL not provided in search results)
- Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters. (URL not provided in search results)
- 2,5-Dimethyl-1-propyl-1H-pyrrole. PubChem.
- Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology. MDPI. (URL not provided in search results)
Sources
- 1. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. mdpi.com [mdpi.com]
- 4. Polypyrrole as Electrically Conductive Biomaterials: Synthesis, Biofunctionalization, Potential Applications and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrochemical polymerization of 1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) derivatives - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical polymerization of pyrrole on polymer-coated electrodes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
protocol for the synthesis of 1-(2,5-dimethylphenyl)-1H-pyrrole derivatives
[1]
Executive Summary & Strategic Rationale
This application note details the synthesis of 1-(2,5-dimethylphenyl)-1H-pyrrole (also referred to as N-(2,5-xylyl)pyrrole). This specific scaffold is a critical intermediate in the development of atropisomeric kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Critical Distinction: Researchers must distinguish this target from its isomer, 1-phenyl-2,5-dimethylpyrrole.
-
Target (This Protocol): Unsubstituted pyrrole ring attached to a 2,5-dimethylphenyl group.[1][2]
-
Common Error: Using hexane-2,5-dione (Paal-Knorr) yields the inverse structure (methyls on the pyrrole). To obtain the 1H-pyrrole moiety, 2,5-dimethoxytetrahydrofuran must be used as the masked dialdehyde equivalent (Clauson-Kaas method).
This guide prioritizes the Clauson-Kaas reaction using glacial acetic acid, which serves as both solvent and catalyst, buffering the reaction against polymerization ("tarring") common with electron-rich pyrroles.
Reaction Mechanism & Design
The synthesis relies on the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succinaldehyde in situ. This reactive intermediate undergoes a double condensation with 2,5-dimethylaniline.
Mechanistic Pathway (DOT Visualization)
Fig 1. Mechanistic flow of the Clauson-Kaas pyrrole synthesis.
Experimental Protocols
Method A: Standard Reflux (Gold Standard)
Recommended for multigram scale-up and high purity requirements.
Reagents:
-
2,5-Dimethylaniline (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Glacial Acetic Acid (Solvent, ~5 mL per mmol of amine)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2,5-dimethylaniline (e.g., 1.21 g, 10 mmol) and glacial acetic acid (50 mL). Stir until dissolved.
-
Addition: Add 2,5-dimethoxytetrahydrofuran (1.45 g, 11 mmol) in one portion.
-
Note: The solution may darken immediately; this is normal.
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 1.5 to 2 hours.
-
Monitor: Check TLC (Hexane/EtOAc 9:1). The starting aniline spot should disappear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Observation: The product typically precipitates as a solid or oil.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Wash the combined organic layers with Sat. NaHCO₃ (carefully, to neutralize acid) and Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Method B: Microwave-Assisted (Green Chemistry)
Recommended for rapid screening and library synthesis.
Reagents:
-
2,5-Dimethylaniline (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.0 equiv)
-
Water (Solvent) or Solvent-Free
Procedure:
Purification & Quality Control
The steric bulk of the 2,5-dimethyl group can sometimes lead to incomplete rotation or specific crystal packing, but it generally prevents side reactions common with unhindered anilines.
Purification Workflow (DOT Visualization)
Fig 2. Decision tree for purification based on crude purity.
Data Validation (Self-Validating the Structure)
To ensure you have synthesized the correct isomer, verify the NMR signals against these expected parameters.
| Feature | Expected 1H NMR Signal (CDCl3, ~400 MHz) | Structural Logic |
| Pyrrole α-H | δ 6.70 – 6.90 ppm (Triplet/Doublet) | Protons adjacent to Nitrogen (Positions 2,5 of pyrrole). |
| Pyrrole β-H | δ 6.20 – 6.40 ppm (Triplet/Doublet) | Protons distant from Nitrogen (Positions 3,4 of pyrrole). |
| Aromatic H | δ 7.00 – 7.20 ppm (Multiplet, 3H) | The 2,5-dimethylphenyl ring protons. |
| Methyls | δ 2.00 – 2.40 ppm (Singlets, 6H) | Distinct singlets for the 2-Me and 5-Me groups on the phenyl ring. |
Key QC Check: If you see a singlet at δ ~5.8 ppm (2H) and methyl peaks, but NO peaks > 6.5 ppm for the pyrrole, you likely synthesized the Paal-Knorr isomer (1-phenyl-2,5-dimethylpyrrole) by mistake using the wrong starting material.
Troubleshooting & Critical Parameters
-
Black Tar Formation:
-
Cause: Polymerization of pyrrole due to excessive local acid concentration or overheating.
-
Solution: Ensure vigorous stirring during the addition of the furan. Do not exceed 120°C. Use fresh 2,5-dimethoxytetrahydrofuran (old bottles accumulate peroxides/impurities).
-
-
Incomplete Conversion:
-
Cause: Steric hindrance of the 2,5-dimethylaniline reduces nucleophilicity.
-
Solution: Extend reflux time to 4 hours. Add a Lewis acid catalyst (e.g., 10 mol% ZnCl₂) if using the microwave method.
-
-
Product Stability:
-
N-aryl pyrroles can be light-sensitive and prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 4°C.
-
References
-
Elming, N., & Clauson-Kaas, N. (1952). The Preparation of Pyrroles from Furans. Acta Chemica Scandinavica, 6, 867-874.
-
Ketcha, D. M., et al. (2009). Microwave-assisted Clauson-Kaas synthesis of pyrroles. Beilstein Journal of Organic Chemistry, 5, No. 2.
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557.
-
Banik, B. K., et al. (2000). Microwave-Assisted Rapid and Simplified Synthesis of N-Substituted Pyrroles. Tetrahedron Letters, 41(34), 6551-6554.
experimental procedure for gram-scale synthesis of 1-(2,5-dimethylphenyl)-1H-pyrrole
Executive Summary
This application note details the robust, gram-scale synthesis of 1-(2,5-dimethylphenyl)-1H-pyrrole (CAS: 1013-22-5). This specific scaffold—an N-aryl pyrrole with an unsubstituted heterocyclic ring—is a critical intermediate in the synthesis of atropisomeric kinase inhibitors and sterically congested ligands for transition metal catalysis.
Crucial Distinction: Researchers must distinguish this target from its isomer, 1-phenyl-2,5-dimethylpyrrole. The protocol below utilizes the Clauson-Kaas methodology (amine + 2,5-dimethoxytetrahydrofuran) to ensure the pyrrole ring remains unsubstituted, while the 2,5-dimethyl substitution pattern is exclusive to the N-aryl moiety.
Retrosynthetic Analysis & Strategy
The synthesis relies on the acid-catalyzed condensation of a primary amine with a masked dialdehyde. For sterically hindered anilines like 2,5-dimethylaniline (p-xylene-2-amine), the standard Paal-Knorr conditions can be sluggish. We employ the Clauson-Kaas modification using glacial acetic acid as both solvent and catalyst, which facilitates the ring-opening of the furan precursor and subsequent cyclization.
Reaction Scheme
Figure 1: Clauson-Kaas condensation pathway. The acetic acid promotes the in-situ formation of succinaldehyde, which condenses with the hindered aniline.
Experimental Protocol
Reagents and Equipment[1][2][3]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Gram Scale) | Amount (Molar) |
| 2,5-Dimethylaniline | 121.18 | 1.0 | 2.42 g | 20.0 mmol |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.1 | 2.91 g (2.85 mL) | 22.0 mmol |
| Glacial Acetic Acid | 60.05 | Solvent | 25 mL | N/A |
Equipment:
-
100 mL Round Bottom Flask (RBF)[1]
-
Reflux Condenser with drying tube (CaCl2 or N2 line)
-
Magnetic Stir Plate & Oil Bath
-
Rotary Evaporator
Step-by-Step Procedure
Step 1: Reaction Assembly
-
Charge the 100 mL RBF with 2.42 g of 2,5-dimethylaniline .
-
Add 25 mL of Glacial Acetic Acid . Stir until the amine is fully dissolved.
-
Add 2.91 g (2.85 mL) of 2,5-dimethoxytetrahydrofuran in one portion.
-
Note: The solution may darken slightly; this is normal.
-
Step 2: Cyclization (Reflux)
-
Equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 120°C oil bath) .
-
Maintain reflux for 1.5 to 2 hours .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). The starting aniline spot (polar, stains with ninhydrin) should disappear, replaced by a less polar, UV-active pyrrole spot.
-
Step 3: Work-up
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water .
-
Observation: The product typically separates as a dark oil or precipitate.
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL) .
-
Combine the organic layers and wash sequentially with:
-
Water (50 mL) (to remove bulk acetic acid).
-
Saturated NaHCO3 (2 x 50 mL) (Caution: CO2 evolution; wash until pH is neutral).
-
Brine (50 mL) .
-
-
Dry the organic layer over anhydrous Na2SO4 .
-
Filter and concentrate under reduced pressure to yield the crude oil.
Purification
Although the Clauson-Kaas method is clean, pyrroles are prone to oxidation (turning black) upon standing.
-
Preferred Method: Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: 100% Hexane gradient to 95:5 Hexane:EtOAc.
-
Target Fraction: The product elutes early (high Rf value).
-
-
Alternative (Larger Scale): Vacuum Distillation (bp ~110-120°C @ 1 mmHg, estimated).
Process Safety & Troubleshooting
Safety Data
-
2,5-Dimethoxytetrahydrofuran: Flammable. Hydrolyzes to form succinaldehyde and methanol . Ensure good ventilation.
-
2,5-Dimethylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia hazard. Double-glove (Nitrile) and work in a fume hood.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Tar | Polymerization of pyrrole | Limit reflux time; do not overheat. Store crude under N2 in the dark. |
| Incomplete Conversion | Steric hindrance of aniline | Increase reflux time to 4 hours; ensure acetic acid is glacial (water-free). |
| Product is Red/Purple | Oxidation | Pass through a short plug of silica immediately. Pure product should be pale yellow/colorless. |
Workflow Visualization
Figure 2: Operational workflow for the gram-scale isolation of the target pyrrole.
Characterization (Expected Data)
The structure is confirmed by the symmetry of the pyrrole ring and the specific substitution of the phenyl ring.
-
1H NMR (400 MHz, CDCl3):
-
δ 6.85 (t, 2H): Pyrrole α-protons (positions 2,5).
-
δ 6.30 (t, 2H): Pyrrole β-protons (positions 3,4).
-
δ 7.15 (d, 1H, J=7.8 Hz): Phenyl H-3.
-
δ 7.05 (d, 1H, J=7.8 Hz): Phenyl H-4.
-
δ 6.98 (s, 1H): Phenyl H-6 (ortho to pyrrole).
-
δ 2.32 (s, 3H): Methyl group (C5).
-
δ 2.10 (s, 3H): Methyl group (C2 - shielded by pyrrole ring current).
-
-
Physical State: Viscous oil or low-melting solid (often off-white to pale yellow).
References
-
Original Methodology: Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–679. Link
-
Review of Synthesis: Banik, B. K., et al. (2018). Paal–Knorr synthesis of pyrroles: A review. Journal of the Indian Chemical Society. Link
-
Modern Application (Microwave/Green): Polshettiwar, V., & Varma, R. S. (2008). Paal-Knorr Reaction: A Green Chemistry Approach. Current Organic Chemistry. Link
-
Steric Hindrance Precedents: Trost, B. M., & Doherty, G. A. (2000). An Asymmetric Synthesis of the Molybdenum Center of Molybdopterin. Journal of the American Chemical Society, 122(16), 3801-3810. (Demonstrates Clauson-Kaas on complex amines). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2,5-dimethylphenyl)-1H-pyrrole Synthesis
Subject: Troubleshooting & Yield Optimization for Sterically Hindered Paal-Knorr/Clauson-Kaas Systems Ticket ID: PYR-SYN-25DMP Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are attempting to synthesize 1-(2,5-dimethylphenyl)-1H-pyrrole . The Challenge: The primary yield-limiting factor is the steric hindrance provided by the ortho-methyl group on the 2,5-dimethylaniline. This bulk retards the nucleophilic attack of the amine onto the activated 1,4-dicarbonyl species (derived from 2,5-dimethoxytetrahydrofuran), allowing the labile furan precursor to polymerize or degrade before cyclization occurs.
This guide provides three validated protocols to overcome this kinetic barrier, moving beyond the traditional acetic acid reflux which often yields <40% for hindered amines.
Module 1: Reaction Protocols & Optimization
Method A: Microwave-Assisted Synthesis (Recommended)
Best for: High throughput, maximizing yield (85-95%), and overcoming steric barriers.[1]
The Logic: Microwave irradiation provides rapid, uniform heating that accelerates the condensation step faster than the competing polymerization of the furan precursor.
Protocol:
-
Reagents:
-
Setup: Sealed microwave reaction vial.
-
Conditions: Irradiate at 150°C for 10–20 minutes .
-
Workup: Pour into ice water. If solid precipitates, filter.[1] If oil forms, extract with EtOAc.[1]
Method B: Lewis Acid Catalysis (Thermal)
Best for: Labs without microwave reactors; scale-up.
The Logic: Stronger Lewis acids activate the acetal of 2,5-DMTHF more efficiently than Brønsted acids (AcOH), facilitating ring opening at lower temperatures to preserve the sensitive intermediate.
Protocol:
-
Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) OR Iodine (I₂) (10 mol%).[1]
-
Solvent: Acetonitrile or Toluene.[1]
-
Conditions: Stir at room temperature for 30 mins, then reflux for 2–4 hours.
-
Note: Sc(OTf)₃ is water-tolerant and reusable.[1]
Comparative Yield Analysis
| Reaction Condition | Catalyst | Time | Est.[1][2][3][4] Yield (Hindered Amine) | Notes |
| Standard Thermal | Glacial AcOH | 4–12 h | 35–55% | High "pyrrole red" byproduct formation. |
| Microwave | None/AcOH | 15 min | 85–92% | Cleanest profile; minimal polymerization.[1] |
| Lewis Acid | Sc(OTf)₃ | 3 h | 75–85% | Mild conditions; easy workup.[1] |
| Heterogeneous | Montmorillonite K-10 | 2 h | 70–80% | Catalyst removed by filtration.[1] |
Module 2: Critical Mechanism & Visualization
Understanding why the reaction fails is the key to fixing it. The diagram below illustrates the competition between the desired Pathway A (Cyclization) and the fatal Pathway B (Polymerization), mediated by the steric clash of the ortho-methyl group.
Figure 1: Mechanistic pathway highlighting the "Steric Bottleneck" where the 2,5-dimethyl substitution slows nucleophilic attack, allowing the activated dialdehyde to polymerize into tar.
Module 3: Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black immediately. Is my product gone?
Diagnosis: This is "Pyrrole Red" formation or furan polymerization.[1] Root Cause:
-
Oxidation: Pyrroles are electron-rich and prone to oxidation by air.[1]
-
Acid Sensitivity: High acid concentration + heat causes the 2,5-DMTHF to polymerize before the hindered amine can react.[1] Solution:
-
Immediate: Run the reaction under Nitrogen or Argon .
-
Protocol Change: Switch to the Two-Step Method . Hydrolyze the 2,5-DMTHF first with dilute HCl, buffer it with Sodium Acetate to pH 4–5, and then add the aniline. This prevents acid-catalyzed polymerization of the reagents.
Q2: I see multiple spots on TLC. Which one is my product?
Identification:
-
Product: N-aryl pyrroles are typically fluorescent under UV (254/365 nm).[1] They usually run high (non-polar) in Hexane/EtOAc systems.[1]
-
Impurity: The spot at the baseline is likely polymerized furan. The spot near the solvent front might be unreacted aniline.
-
Stain: Use Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1] Pyrroles typically turn bright pink/red/purple.[1]
Q3: The yield is low (<40%) despite using fresh reagents.
Diagnosis: Incomplete conversion due to sterics. Solution:
-
Stoichiometry: Increase the 2,5-DMTHF ratio to 1.5 equivalents .
-
Solvent: If using thermal reflux, switch from Ethanol to Toluene or Xylene with a Dean-Stark trap to physically remove water, driving the equilibrium toward the pyrrole.[1]
Module 4: Purification & Storage
Purification Protocol:
-
Filtration: If using solid catalysts (Sc(OTf)3, K-10), filter through Celite first.[1]
-
Neutralization: Neutralize the reaction mixture with sat. NaHCO₃. Acidic residues promote degradation.[1]
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (neutralized with 1% Triethylamine if the product is acid-sensitive).
-
Mobile Phase: 100% Hexane
95:5 Hexane:EtOAc. (The product is lipophilic).[1]
-
-
Storage: Store at -20°C under Argon. N-aryl pyrroles can darken (oxidize) over time if exposed to light and air.[1]
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[1][5] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670.[1] (The foundational method for using 2,5-dimethoxytetrahydrofuran).[1]
-
Minetto, G., et al. (2005).[1] Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.[6] European Journal of Organic Chemistry, 2005(24), 5277–5288.[1] (Establishes microwave protocols for yield improvement). [1]
-
Chen, J., et al. (2006).[1] Sc(OTf)3-catalyzed Paal-Knorr reaction: a simple and efficient synthesis of N-substituted pyrroles. Synlett, 2006(18), 3005-3008.[1] (Lewis Acid catalysis for hindered amines).[1][7]
-
Polshettiwar, V., & Varma, R. S. (2008).[1] Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery.[1] Chemical Society Reviews, 37, 1546-1557.[1] (Green chemistry/water-based modifications).[1][8]
-
Banik, B. K., et al. (2004).[1] Iodine-catalyzed Paal–Knorr synthesis of pyrroles. Tetrahedron Letters, 45(25), 4823-4825.[1] (Use of Iodine as a mild catalyst).[1]
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
optimization of reaction conditions for N-arylpyrrole synthesis
Status: Operational | Tier: Level 3 Engineering Support Subject: Optimization of Reaction Conditions for N-Arylpyrrole Synthesis
Mission Statement
Welcome to the . This guide is not a textbook; it is a troubleshooting engine designed for researchers facing stalled yields, polymerization ("tarring"), or steric failures. We prioritize causality-driven protocols —understanding why a reaction fails is the only way to fix it.
Our approach segments synthesis into three logical workflows:
-
The Standard: Clauson-Kaas Cyclization (For 80% of use cases).
-
The Challenge: Paal-Knorr for Sterically Hindered Amines.
-
The Alternative: Transition Metal C-N Coupling (When cyclization fails).
Part 1: Method Selection (Decision Logic)
Before selecting a reagent, determine your substrate's constraints. Use the logic flow below to select the correct module.
Figure 1: Decision Matrix for N-Arylpyrrole Synthesis. Select your protocol based on substrate sterics and ring availability.
Part 2: Technical Modules & Troubleshooting
Module 1: The Clauson-Kaas Protocol (The Workhorse)
Target: Standard anilines and aliphatic amines. Reagent: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF).[1][2][3][4][5]
The Clauson-Kaas reaction is a "masked" Paal-Knorr. 2,5-DMTHF acts as a succinaldehyde equivalent. The critical failure point here is the activation step (ring opening) vs. the polymerization of the resulting electron-rich pyrrole.
Standard Operating Procedure (Optimized):
-
Activation: Dissolve 2,5-DMTHF (1.1 equiv) in 1,4-dioxane/H2O (4:1). Add catalyst (see table).[1][3][5][6][7][8]
-
Condensation: Add amine (1.0 equiv).
-
Energy Input: Heat to 100°C (Thermal) or 120°C (Microwave).
-
Workup: Dilute with EtOAc, wash with NaHCO3 (neutralize acid to prevent polymerization), dry, and concentrate.
Troubleshooting Guide:
| Symptom | Root Cause Analysis | Corrective Action |
| Black Tar / Polymerization | Pyrroles are acid-sensitive.[1][3] Excess acid or high temp initiates oxidative polymerization. | Switch Catalyst: Move from Glacial Acetic Acid to Sc(OTf)3 (5 mol%) or ZrOCl2·8H2O . These Lewis acids activate the acetal without degrading the product [1]. |
| No Reaction (SM Recovered) | The furan ring of 2,5-DMTHF did not open. | Increase Hydrolysis: The acetal must hydrolyze to the aldehyde. Ensure water is present in the solvent system (e.g., use Dioxane/Water 9:1). |
| Low Yield (Aliphatic Amines) | Aliphatic amines can form stable imines that fail to cyclize under weak acid conditions. | Microwave Irradiation: Run at 120°C for 10-20 mins. The rapid heating overcomes the activation energy barrier for cyclization [2]. |
Module 2: The Paal-Knorr Challenge (Sterics & Electronics)
Target: 2,6-Disubstituted anilines or Electron-Deficient Amines. Reagent: 1,4-Diketones (e.g., 2,5-hexanedione).
When the amine is bulky (ortho-substituted), the nucleophilic attack on the carbonyl is kinetically disfavored. Standard acetic acid reflux will fail. You need Lewis Acid Activation and Water Removal .
Optimized Protocol (Dean-Stark/Lewis Acid):
-
Setup: Flame-dried flask, Dean-Stark trap (if thermal).
-
Mix: 1,4-Diketone (1.0 equiv), Amine (1.2 equiv), Sc(OTf)3 (5 mol%) or Bi(NO3)3 .
-
Solvent: Toluene (for azeotropic water removal).
-
Reaction: Reflux vigorously to remove water.
FAQ: Why Sc(OTf)3? Scandium triflate is water-tolerant and acts as a "super-activator" for the carbonyl oxygen, making it susceptible to attack even by weak nucleophiles. It allows the reaction to proceed at lower temperatures or with difficult substrates where Brønsted acids fail [3].
Module 3: Transition Metal C-N Coupling (The "Nuclear Option")
Target: Pre-formed pyrroles + Aryl Halides. Use Case: When the amine is unstable to cyclization conditions or available only as an aryl halide.[9]
Workflow: Buchwald-Hartwig Amination.[9] Warning: Pyrrole is a weak nucleophile (pKa ~17). It requires specific ligands to prevent catalyst poisoning by the iodide/bromide byproduct.
Recommended Conditions:
-
Catalyst: Pd2(dba)3 (2 mol%)[10]
-
Ligand: XPhos or BrettPhos (4 mol%). Note: Monodentate biaryl phosphines often outperform bidentate ligands here due to steric bulk preventing bis-ligation.
-
Base: NaOtBu (Strong base required to deprotonate pyrrole).
-
Solvent: Toluene, 100°C.
Troubleshooting Guide:
| Issue | Solution |
| Dehalogenation of Ar-X | The catalyst is active but failing to undergo reductive elimination with the pyrrole. Increase Ligand:Pd ratio or switch to CuI/trans-1,2-diaminocyclohexane (Ullmann-type) if the substrate tolerates higher temps (110°C+) [4]. |
| Regioselectivity (C2 vs N1) | C-arylation can compete. Use Bulky Ligands (XPhos) to sterically enforce N-arylation over C-arylation. |
Part 3: Optimization Data & Mechanism
Mechanistic Insight: The Clauson-Kaas Activation
Understanding the "Hidden" Aldehyde is key to troubleshooting.
Figure 2: The Activation Pathway. Note that water is required for step 2, but must be removed in step 3/4.
Optimization Matrix: Solvent & Catalyst Effects
| Condition Set | Yield (Avg) | Reaction Time | Notes |
| AcOH (Reflux) | 65-75% | 2-4 Hours | Classic. High risk of polymerization. Difficult workup. |
| H2O / ZrOCl2 (Thermal) | 85-92% | 1 Hour | Green. Easy workup (product precipitates). Excellent for sensitive groups [5]. |
| Microwave / H2O | 90-98% | 10 Mins | Best in Class. Kinetic trapping of product prevents degradation [2]. |
| Toluene / Sc(OTf)3 | 80-88% | 3 Hours | Heavy Duty. Best for sterically hindered anilines. |
References
-
Zuo, J., et al. (2013). "Scandium Triflate-Catalyzed Clauson–Kaas Reaction: An Efficient Synthesis of N-Substituted Pyrroles." Tetrahedron Letters, 54(38), 5167-5170.
-
Polshettiwar, V., & Varma, R. S. (2008). "Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery." Chemical Society Reviews, 37, 1546-1557.
-
Chen, J., et al. (2014). "Bismuth(III) Nitrate Pentahydrate: An Efficient Catalyst for the Synthesis of N-Substituted Pyrroles." Journal of Chemical Research, 38(2), 112-114.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.
-
Azizi, N., et al. (2009).[11] "Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water." Synlett, 2009(14), 2245-2248.
Sources
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. scispace.com [scispace.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ijprems.com [ijprems.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole synthesis. Pyrroles are a critical class of heterocyclic compounds, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] However, their synthesis can be fraught with challenges, from low yields to intractable purification issues.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific problems you may encounter. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Common Issues in Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is one of the most direct and widely used methods for preparing substituted pyrroles.[3][4][5] Despite its utility, it is not without its pitfalls.
Question 1: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I fix this?
Answer: Low yields in a Paal-Knorr synthesis can be traced back to several key factors:
-
Sub-optimal Reaction Conditions: This reaction often requires heating to proceed at a reasonable rate.[6][7] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of strong acids can cause degradation of either the starting materials or the pyrrole product.[6][7]
-
Troubleshooting: Systematically screen reaction temperatures and times. The use of microwave irradiation can often dramatically reduce reaction times and improve yields.[7]
-
-
Poorly Reactive Starting Materials: The nucleophilicity of the amine is critical. Amines with strong electron-withdrawing groups will be less nucleophilic and may react sluggishly.[6][7][8] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can significantly slow down the reaction.[6][7]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are crucial. While catalysis is often necessary, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][5][6][8]
Question 2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I minimize its formation?
Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr pyrrole synthesis.[6][8] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[6] To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[4][5][6][8] Using a weak acid, such as acetic acid, or even running the reaction under neutral conditions can significantly reduce furan formation.[4][6]
-
Use Excess Amine: Employing an excess of the amine will shift the reaction equilibrium towards the desired pyrrole product.[6]
-
Catalyst Choice: Some Lewis acids may exhibit higher selectivity for pyrrole formation over furan formation. Experimenting with different Lewis acids could be beneficial.[7]
Question 3: My crude product from a Paal-Knorr synthesis is a dark, tarry material that is very difficult to purify. What is causing this and how can I prevent it?
Answer: The formation of a dark, tarry substance is a common issue and often indicates polymerization of the starting materials or the pyrrole product itself.[6] This is typically caused by excessively high temperatures or highly acidic conditions.[6][7]
-
Mitigation Strategies:
-
Lower the Reaction Temperature: If feasible, run the reaction at a lower temperature for a longer duration.
-
Use a Milder Catalyst: Switch from a strong Brønsted acid to a weaker one, or explore the use of a Lewis acid catalyst.[7] In some instances, the reaction can proceed under neutral conditions, albeit at a slower rate.[4]
-
Solvent Selection: The choice of solvent can influence the reaction outcome. Consider screening different solvents to find one that minimizes polymerization.
-
Workflow for Troubleshooting Paal-Knorr Synthesis
Caption: Troubleshooting workflow for the Paal-Knorr pyrrole synthesis.
Part 2: Navigating the Knorr and Hantzsch Pyrrole Syntheses
The Knorr and Hantzsch syntheses are powerful alternatives for constructing the pyrrole ring, often providing access to substitution patterns that are difficult to achieve with the Paal-Knorr method.
Question 4: I am attempting a Knorr pyrrole synthesis, but the reaction is failing. What are the critical parameters to control?
Answer: The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[10][11] The primary challenge in this synthesis is the instability of the α-amino-ketone, which readily self-condenses.[11]
-
In Situ Generation of the α-Amino-ketone: It is crucial to prepare the α-amino-ketone in situ.[11] A common method is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[11]
Question 5: My Hantzsch pyrrole synthesis is giving a low yield. What are the common pitfalls?
Answer: The Hantzsch synthesis combines a β-ketoester, ammonia or a primary amine, and an α-haloketone.[10][12][13] While versatile, yields can be moderate, and side reactions are possible.[14]
-
Side Reactions: A potential competing reaction is the Feist-Benary furan synthesis, which does not incorporate the amine.[14]
-
Reaction intermediates: The reaction proceeds through an enamine intermediate.[13] Ensuring the efficient formation of this intermediate is key to a successful reaction.
-
Alternative Conditions: Mechanochemical (ball-milling) and continuous flow conditions have been shown to improve yields and reduce reaction times for the Hantzsch synthesis.[12][15]
Reaction Scheme: Hantzsch Pyrrole Synthesis
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2,5-dimethylphenyl)-1H-pyrrole
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-(2,5-dimethylphenyl)-1H-pyrrole. As a substituted N-arylpyrrole, this compound is of significant interest, but achieving high purity is critical for reliable downstream applications. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its purification.
Part 1: Initial Assessment & Troubleshooting FAQs
This section addresses the most common initial observations and questions that arise after the synthesis of this compound, which is typically accomplished via the Paal-Knorr synthesis.[1][2][3]
Question: My crude product is a dark, tarry, or polymeric material. What caused this, and is it salvageable?
Answer: The formation of dark, tarry materials is a frequent issue in Paal-Knorr reactions and is often indicative of product degradation or side reactions.[4]
-
Causality—Excessive Acidity & Heat: The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyls and primary amines is often acid-catalyzed.[2] However, excessively strong acidic conditions (pH < 3) or prolonged exposure to high temperatures can promote side reactions.[4][5] The primary competing reaction is the acid-catalyzed self-condensation of the 1,4-dicarbonyl (2,5-hexanedione) to form a furan derivative.[4][6] Furthermore, the pyrrole product itself can be sensitive to strong acids and may polymerize or degrade under harsh conditions.[4]
-
Recommended Action:
-
Solubility Test: Attempt to dissolve a small sample of the crude material in a solvent like dichloromethane or ethyl acetate. If a significant portion dissolves, purification is feasible. If it is largely insoluble, extensive polymerization has likely occurred, and salvaging the product will be difficult.
-
Initial Cleanup: If soluble, proceed with an aqueous workup. Neutralize any acid catalyst carefully with a weak base like sodium bicarbonate solution. This step is crucial to prevent further degradation during extraction and concentration.
-
Preventative Measures for Future Syntheses:
-
Control Acidity: Use a weak acid catalyst, such as acetic acid, or run the reaction under neutral conditions.[4][7]
-
Use Excess Amine: Employing a slight excess of 2,5-dimethylaniline can favor the desired pyrrole formation over the competing furan synthesis.[4]
-
Moderate Temperature: Avoid excessively high reaction temperatures.
-
-
Question: My TLC analysis shows multiple spots. What are the likely impurities I need to remove?
Answer: A multi-spot TLC plate is expected for a crude reaction mixture. Identifying the probable nature of these spots is key to designing an effective purification strategy.
-
Likely Impurities in the Synthesis of this compound:
-
Unreacted 2,5-dimethylaniline: This starting material is a primary amine and will appear as a relatively polar spot on the TLC plate. It can often be visualized with an oxidizing stain like potassium permanganate.
-
Unreacted 2,5-hexanedione: This 1,4-dicarbonyl compound is moderately polar.
-
Furan Byproduct (2,5-dimethylfuran): This is a common byproduct from the self-cyclization of 2,5-hexanedione.[4][5] It is generally less polar than the starting materials.
-
The Target Pyrrole: this compound is the desired product. Its polarity will be intermediate, typically between the non-polar furan and the more polar starting materials.
-
-
Diagnostic Action:
-
Co-spotting: Run a TLC plate where you spot your crude mixture in one lane, the starting 2,5-dimethylaniline in another, and a co-spot (crude + aniline) in a third. This will definitively identify the spot corresponding to the unreacted amine.
-
Visualization: Use multiple visualization techniques. A UV lamp will show UV-active compounds. Stains like potassium permanganate or p-anisaldehyde can reveal compounds without a strong chromophore.
-
Part 2: Strategic Purification Workflow
Achieving high purity requires a multi-step approach. The choice of technique depends on the physical state of your product (solid vs. oil) and the nature of the impurities.
Caption: General purification workflow for this compound.
Part 3: Detailed Experimental Protocols
Protocol 1: Initial Workup and Acid Wash
This protocol is designed to remove the bulk of inorganic salts and the unreacted basic starting material, 2,5-dimethylaniline.
Objective: To perform a primary cleanup of the crude reaction mixture.
Methodology:
-
Neutralization: Transfer the crude reaction mixture to a separatory funnel. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 50 mL). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases. This neutralizes the acid catalyst.
-
Extraction: Add deionized water (50 mL) and shake the funnel vigorously. Allow the layers to separate. Drain the aqueous layer.
-
Acid Wash: Add 1M hydrochloric acid (HCl) (2 x 30 mL) to the organic layer. Shake, separate, and discard the aqueous (acidic) layer. This step protonates the basic 2,5-dimethylaniline, forming a water-soluble salt that is extracted from the organic phase.[8][9]
-
Final Washes: Wash the organic layer with deionized water (1 x 50 mL) and then with a saturated brine solution (1 x 50 mL) to remove residual water and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting material is your "washed crude" product.
Protocol 2: Purification by Recrystallization
This method is ideal if the washed crude product is a solid or can be induced to solidify. Recrystallization separates compounds based on differences in their solubility in a specific solvent at different temperatures.[10][11]
Objective: To obtain crystalline, high-purity solid product.
Methodology:
-
Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble when hot.[10] For N-aryl pyrroles, common choices include ethanol, methanol, isopropanol, or a mixture like ethanol/water or hexanes/ethyl acetate.
-
Dissolution: Place the washed crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Troubleshooting - No Crystals Form:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod or add a "seed crystal" from a previous pure batch.[10]
-
Solvent Adjustment: If the compound is too soluble, carefully add a small amount of an "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes slightly cloudy, then reheat to clarify and cool again.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
| Solvent System | Application Notes |
| Ethanol or Methanol | Good starting point for many substituted pyrroles.[12] |
| Ethanol/Water | Useful if the product is too soluble in pure ethanol. Add water dropwise to the hot ethanol solution until cloudy, then clarify with a drop of ethanol. |
| Hexanes/Ethyl Acetate | A less polar system. Dissolve in a minimum of hot ethyl acetate and add hot hexanes until turbidity appears. |
Protocol 3: Purification by Flash Column Chromatography
This is the most versatile method for purifying liquid or solid pyrrole derivatives, separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[13]
Objective: To separate the target compound from impurities with different polarities.
Caption: Standard workflow for flash column chromatography.
Methodology:
-
TLC Analysis & Solvent Selection: First, determine an appropriate eluent system using TLC. The goal is to find a solvent mixture (e.g., hexanes and ethyl acetate) where the product has an Rf value of approximately 0.2-0.4, and there is good separation from impurity spots.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent system (e.g., hexanes).
-
Sample Loading: Adsorb your washed crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent (e.g., dichloromethane), adding silica, and evaporating the solvent. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the pre-determined solvent system. Apply gentle air pressure to maintain a steady flow rate.[13]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Chromatography:
-
Streaking on TLC: This may indicate that the compound is acidic or basic. For pyrroles, which can be weakly acidic, adding a very small amount (0.1-0.5%) of triethylamine to the eluent can improve peak shape.[14]
-
Poor Separation: If impurities are co-eluting with the product, a gradient elution may be necessary. Start with a non-polar solvent system and gradually increase the percentage of the polar solvent.[13][14]
Protocol 4: Purification by Vacuum Distillation
This method is suitable for thermally stable, liquid products with relatively high boiling points. It purifies based on differences in boiling points.
Objective: To purify a liquid product or remove a non-volatile impurity.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. It is critical to ensure all glass joints are well-sealed to maintain a high vacuum.
-
Prevent Bumping: Add a magnetic stir bar or boiling chips to the distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level. The reduced pressure lowers the boiling point of the compound, preventing thermal degradation.[8][15][16]
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Collection: Collect the fraction that distills over at a constant temperature and pressure. This constant boiling point indicates a pure substance. Discard the initial forerun and the final residue.
Part 4: Purity Assessment
After purification, the identity and purity of this compound must be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds and identifying any remaining trace impurities by their mass-to-charge ratio.[6]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC can provide highly accurate quantitative purity analysis for non-volatile compounds.[6]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the desired compound.[17]
By following this structured guide, researchers can effectively troubleshoot common issues and apply robust protocols to obtain high-purity this compound, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Benchchem. (n.d.). Troubleshooting guide for Paal-Knorr pyrrole synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in Paal-Knorr pyrrole synthesis.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products.
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC.
-
SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1-Phenyl-2,5-dihydro-1H-pyrrole.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Substituted Pyrroles. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 2,5-dimethyl-1-phenylpyrrole. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Chem LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
RSC Publishing. (n.d.). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]
-
ChemTL. (2024, August 9). Reduced pressure distillation [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Purification [chem.rochester.edu]
- 15. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
spectral analysis and confirmation of 1-(2,5-dimethylphenyl)-1H-pyrrole structure
Topic: Spectral Analysis and Confirmation of 1-(2,5-dimethylphenyl)-1H-pyrrole Structure Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the N-aryl pyrrole scaffold is a privileged structure, serving as a precursor for heme analogs, conducting polymers, and bioactive alkaloids. However, the synthesis of This compound (an N-xylyl pyrrole) presents a specific characterization challenge: distinguishing it from its linkage isomers (e.g., 2,5-dimethyl-1-phenylpyrrole) and regioisomers (e.g., 2,4-dimethylphenyl analogs).
This guide objectively compares analytical workflows for confirming this specific structure. It moves beyond basic "match/no-match" verification to provide a definitive, self-validating protocol for structural certification.
The Molecule at a Glance
-
Target: this compound[1]
-
Molecular Formula: C₁₂H₁₃N
-
Key Structural Feature: The pyrrole ring is unsubstituted; the phenyl ring carries methyl groups at positions 2 and 5.
-
Critical Confusion Point: Often confused with 2,5-dimethyl-1-phenylpyrrole (where methyls are on the pyrrole ring), a common product of the Paal-Knorr reaction using acetonylacetone.
Comparative Analysis of Analytical Workflows
We evaluated three distinct workflows based on resolution, cost, and "certainty" (the probability of detecting an isomer error).
| Feature | Workflow A: Rapid QC | Workflow B: Definitive Elucidation (Recommended) | Workflow C: Crystallographic Gold Standard |
| Primary Technique | 1D ¹H NMR (400 MHz) | 1D ¹H/¹³C NMR + 2D (HSQC/HMBC) + HRMS | Single Crystal X-Ray Diffraction (XRD) |
| Time to Result | < 15 mins | 2–4 hours | 2–7 days |
| Isomer Discrimination | Moderate (Relies on integration) | High (Relies on connectivity) | Absolute |
| Sample Requirement | ~5 mg | ~20 mg | High-quality single crystal |
| Cost Efficiency | High | Moderate | Low |
| Best For | Routine batch checking | Publication / IND Filing / Reference Standard | Novel polymorphs / Absolute configuration |
Why Workflow B is the Industry Standard
While Workflow A is sufficient for monitoring reaction completion, it fails to unambiguously assign the position of the methyl groups if the ¹H signals overlap. Workflow B is self-validating: the HMBC (Heteronuclear Multiple Bond Correlation) experiment explicitly connects the methyl protons to specific aromatic carbons, proving the 2,5-substitution pattern without growing a crystal.
Detailed Spectral Analysis: The "Product" vs. Alternatives
This section details the specific spectral fingerprints required to confirm this compound and reject common alternatives.
The Target: this compound[1]
-
Synthesis Context: Typically synthesized via the Clauson-Kaas reaction (2,5-dimethoxytetrahydrofuran + 2,5-dimethylaniline) or modified Paal-Knorr using succinaldehyde.
-
¹H NMR Signature (CDCl₃, 400 MHz):
-
Pyrrole Ring: Two multiplets (t-like) at δ 6.3 ppm (C3/4-H) and δ 6.9–7.1 ppm (C2/5-H). The presence of two distinct pyrrole environments confirms the pyrrole ring is unsubstituted.
-
Phenyl Ring: A specific 3-proton pattern.
-
H6: Singlet (or narrow doublet) ~7.1 ppm (isolated).
-
H3/H4: AB system or two doublets (~7.1–7.2 ppm).
-
-
Methyls: Two distinct singlets around δ 2.1–2.3 ppm . They are not equivalent (one is ortho to N, one is meta).
-
The Imposter: 2,5-dimethyl-1-phenylpyrrole[1][2]
-
Origin: Paal-Knorr reaction of aniline + 2,5-hexanedione.[2]
-
Differentiation:
-
Pyrrole Region: Shows only one singlet at ~5.9 ppm (2H) because the C3/C4 protons are equivalent and C2/C5 are blocked by methyls.
-
Methyls: One singlet integrating for 6H (attached to pyrrole), typically upfield at δ 2.0 ppm .
-
The Regioisomer: 1-(2,4-dimethylphenyl)-1H-pyrrole
-
Origin: Impure starting aniline (2,4-xylidine impurity).
-
Differentiation:
-
Phenyl Coupling: The 2,4-pattern shows a doublet (H6), a doublet of doublets (H5), and a doublet (H3). The coupling constants (
) will differ significantly from the 2,5-pattern (where H3 and H4 are ortho, Hz, and H6 is isolated).
-
Visualizing the Confirmation Logic
The following diagram illustrates the decision tree for confirming the structure based on spectral data.
Figure 1: Logic flow for distinguishing the target N-xylyl pyrrole from common structural isomers using 1H NMR.
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Objective: Definitive assignment of all protons and carbons.[3]
-
Sample Preparation:
-
Dissolve 15–20 mg of the dried product in 0.6 mL CDCl₃ (99.8% D).
-
Note: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., residual catalyst) which can broaden signals.
-
-
Acquisition Parameters (400 MHz+):
-
¹H (Proton): 16 scans, 1s relaxation delay.
-
¹³C (Carbon): 1024 scans (minimum), proton-decoupled.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. Set long-range coupling optimization to 8–10 Hz.
-
-
Data Processing:
-
Calibrate spectra to residual CHCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm).
-
Validation Check: In the HMBC spectrum, look for a correlation between the Methyl protons (~2.2 ppm) and the Phenyl quaternary carbons .
-
The ortho-methyl (pos 2) should correlate to the Carbon attached to Nitrogen (C1 of phenyl).
-
The meta-methyl (pos 5) should not correlate to the C-N carbon.
-
-
Protocol B: LC-MS Purity Profiling
Objective: Confirm molecular mass and ensure no co-eluting isomers.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes (C18 Column).
-
Detection: ESI (+) Mode.
-
Target Mass: [M+H]⁺ = 172.11 (Calculated for C₁₂H₁₃N + H).
-
Note: N-aryl pyrroles can be poorly ionizable in ESI due to the lack of a basic nitrogen (the lone pair is part of the aromatic sextet). If signal is low, switch to APCI (Atmospheric Pressure Chemical Ionization) or GC-MS (EI), where these compounds perform excellently.
-
Structural Connectivity Diagram (HMBC)
The following diagram visualizes the critical HMBC correlations that prove the structure.
Figure 2: Key HMBC correlations. The correlation from the ortho-methyl to the quaternary C-N carbon is the "smoking gun" for assignment.
References
-
Paal-Knorr Synthesis Mechanism & Scope: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4][5] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. [Link]
-
Spectral Data for N-Aryl Pyrroles: Telvekar, V. N., et al. "Novel N-aryl pyrrole derivatives as antitubercular agents." Bioorganic & Medicinal Chemistry Letters, 2012. (Provides analogous spectral data for N-substituted pyrroles). [Link]
-
Clauson-Kaas Synthesis (Alternative Route): Elming, N., & Clauson-Kaas, N. "The Preparation of Pyrroles from Furans." Acta Chemica Scandinavica, 1952, 6, 867. [Link]
-
NIST Chemistry WebBook: Standard Reference Data for 2,5-dimethylpyrrole (for fragment comparison). [Link]
Sources
Technical Guide: Biological Activity & SAR of 1-(2,5-dimethylphenyl)-1H-pyrrole and Isomers
[1]
Executive Summary
This compound represents a critical scaffold in the study of N-arylpyrroles, a class of compounds exhibiting significant antifungal, antibacterial, and cytotoxic activities. Its biological profile is governed by the ortho-substitution effect , which induces a twisted conformation between the pyrrole and phenyl rings, influencing both lipophilicity and receptor binding.
This guide compares the 2,5-dimethyl isomer against its five positional isomers (2,3-; 2,4-; 2,6-; 3,4-; 3,5-) to elucidate Structure-Activity Relationships (SAR). The 2,5-isomer offers a balanced profile of metabolic stability (due to ortho-blocking) and receptor fit, distinguishing it from the highly hindered 2,6-isomer and the planar 3,4-isomer.
Chemical Identity & Isomerism
The core structure consists of a pyrrole ring attached to a dimethyl-substituted phenyl ring. The position of the methyl groups dictates the molecule's 3D conformation and electronic properties.
Isomer Classification
| Isomer | Substitution Pattern | Conformation | Steric Hindrance | Predicted Lipophilicity (LogP) |
| This compound | Ortho, Meta | Twisted | Moderate | High |
| 1-(2,6-dimethylphenyl)-1H-pyrrole | Di-Ortho | Highly Twisted (Atropisomeric) | High | High |
| 1-(2,4-dimethylphenyl)-1H-pyrrole | Ortho, Para | Twisted | Moderate | High |
| 1-(2,3-dimethylphenyl)-1H-pyrrole | Ortho, Meta | Twisted | Moderate | High |
| 1-(3,5-dimethylphenyl)-1H-pyrrole | Di-Meta | Planar | Low | Moderate |
| 1-(3,4-dimethylphenyl)-1H-pyrrole | Meta, Para | Planar | Low | Moderate |
Key Insight: The 2,5-dimethyl pattern creates a "twisted" atropisomer that cannot flatten due to steric clash between the ortho-methyl and the pyrrole protons. This twist prevents DNA intercalation (reducing genotoxicity) while enhancing fit into hydrophobic enzyme pockets (e.g., kinases or fungal cell wall enzymes).[1]
Synthesis: The Paal-Knorr Protocol
The most robust method for synthesizing these isomers is the Paal-Knorr Pyrrole Synthesis . This reaction condenses a 1,4-dicarbonyl compound with a primary amine.
Reaction Scheme
Reagents: 2,5-Dimethylaniline + 2,5-Dimethoxytetrahydrofuran (precursor to succinaldehyde)
Caption: Paal-Knorr synthesis pathway for N-arylpyrroles involving acid-catalyzed condensation and cyclization.
Detailed Protocol
-
Activation: Reflux 2,5-dimethoxytetrahydrofuran (1.0 eq) in glacial acetic acid for 20 mins to generate succinaldehyde in situ.
-
Condensation: Add 2,5-dimethylaniline (1.0 eq) to the hot solution.
-
Reflux: Continue reflux for 1–2 hours. The solution typically turns dark brown.
-
Workup: Pour the mixture into ice-cold water. Neutralize with NaHCO₃.
-
Extraction: Extract with ethyl acetate (3x). Wash organic layer with brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via column chromatography (Hexane/EtOAc 9:1).
-
Yield: Typical yields for the 2,5-isomer are 70–85%.
Comparative Biological Activity[2][3][4][5][6]
A. Antifungal Activity
N-arylpyrroles are structural analogs of the natural antibiotic pyrrolnitrin . The 2,5-dimethyl isomer is particularly effective due to its lipophilicity and resistance to metabolism.
| Isomer | Relative Potency (MIC) | Mechanism Note |
| 2,5-Dimethyl | High | Balanced lipophilicity/sterics allow membrane penetration. |
| 2,6-Dimethyl | Moderate | High sterics may hinder binding to specific enzyme targets (e.g., MAP kinases). |
| 3,4-Dimethyl | Low | Planarity leads to rapid metabolism (ring oxidation) and poor membrane retention.[1] |
Mechanism of Action: These compounds typically disrupt the fungal osmotic signal transduction pathway (specifically the MAP kinase pathway) or uncouple oxidative phosphorylation in mitochondria.[1] The 2,5-substitution mimics the steric bulk of the 2,3-dichloro pattern found in commercial fungicides like Fenpiclonil, but without the environmental persistence of halogenated compounds.
B. Antibacterial Activity
Activity is generally lower against Gram-negative bacteria due to efflux pumps but significant against Gram-positive strains (S. aureus).[1]
-
2,5-isomer: Shows moderate activity (MIC ~16–32 µg/mL).[1] The hydrophobic methyl groups facilitate interaction with the lipid-rich bacterial membrane.
-
3,5-isomer: Often inactive due to lack of specific hydrophobic "clump" required to disrupt membrane integrity.
C. Cytotoxicity & Safety Profile
-
Planar Isomers (3,4-; 3,5-): Higher risk of genotoxicity. Their flat structure allows intercalation between DNA base pairs.
-
Twisted Isomers (2,5-; 2,6-): Safer profile. The orthogonal twist prevents DNA intercalation. The 2,5-isomer is often preferred in drug design as a scaffold because it reduces non-specific toxicity while maintaining target affinity.
Experimental Validation Workflows
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
Purpose: Determine the Minimum Inhibitory Concentration (MIC).[1]
-
Preparation: Dissolve this compound in DMSO (stock 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in RPMI 1640 medium (final range 0.125 – 64 µg/mL).
-
Inoculation: Add Candida albicans or Aspergillus fumigatus inoculum (
CFU/mL).[1] -
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: MIC is the lowest concentration with no visible growth.
Protocol 2: Cytotoxicity Assay (MTT)
Purpose: Assess selectivity index (Safety).[1]
-
Seeding: Seed Vero cells (or HepG2) in 96-well plates (
cells/well). -
Treatment: Treat with isomer gradients (1 – 100 µM) for 24h.
-
Labeling: Add MTT reagent (0.5 mg/mL); incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀.
Structure-Activity Relationship (SAR) Logic[1]
The following decision tree illustrates why the 2,5-dimethyl isomer is often the "Goldilocks" candidate in this series.
Caption: SAR decision tree highlighting the optimal balance of the 2,5-substitution pattern.
References
-
Synthesis of N-Substituted Pyrroles
-
Antifungal Activity of Pyrrole Derivatives
-
General Biological Activity of Pyrroles
-
Paal-Knorr Reaction Mechanism
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives | International Journal of Current Research [journalcra.com]
- 7. re.public.polimi.it [re.public.polimi.it]
A Senior Application Scientist's Guide to the Electronic Properties of Substituted Phenylpyrroles
This guide provides a comparative analysis of the electronic properties of substituted phenylpyrroles, offering researchers, scientists, and drug development professionals a foundational understanding of how chemical modifications influence material performance. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure and electronic behavior, grounded in both theoretical principles and experimental data.
Introduction: The Phenylpyrrole Scaffold in Organic Electronics
Pyrrole-based materials are a cornerstone of organic electronics, prized for their electron-rich nature and tunable semiconducting properties.[1] The introduction of a phenyl ring to the pyrrole core creates the phenylpyrrole scaffold, a versatile building block whose electronic characteristics can be precisely engineered. These materials are integral to the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2] The key to unlocking their potential lies in understanding how substituents on the phenyl ring modulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern charge transport and optical properties.
This guide will dissect the influence of substituent choice and position, providing a framework for the rational design of next-generation organic electronic materials.
The Unsubstituted Core: Isomeric and Conformational Effects
Before exploring substituent effects, it is crucial to understand the properties of the unsubstituted phenylpyrrole isomers. The position of the phenyl ring on the pyrrole core (at the N-1, C-2, or C-3 position) significantly impacts the molecule's geometry and baseline electronic properties.
Computational studies, particularly using Density Functional Theory (DFT), provide invaluable insight into these foundational characteristics. The dihedral angle between the phenyl and pyrrole rings is a critical parameter; a more planar conformation generally leads to better π-conjugation and altered electronic properties. For instance, in 1-phenylpyrrole (1PhPyrr), the calculated dihedral angle is approximately 37.28°, which closely matches experimental values.
The stability and electronic properties of the three isomers differ, with 3-phenylpyrrole (3PhPyrr) often found to be the most stable isomer due to its lower total electronic energy.
Table 1: Comparison of Calculated Electronic Properties of Phenylpyrrole Isomers Data synthesized from computational studies at the B3LYP/6-31++G(d,p) level.[3]
| Isomer | Relative Stability (kJ/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (E_gap) (eV) |
| 3-Phenylpyrrole | 0 (Most Stable) | -5.58 | -0.45 | 5.13 |
| 1-Phenylpyrrole | +24.2 | -5.92 | -0.55 | 5.37 |
| 2-Phenylpyrrole | +37.5 | -5.67 | -0.49 | 5.18 |
Note: Absolute energy values can vary with the computational method. The trends observed are the key takeaway.
The Art of Tuning: Substituent Effects on the Phenyl Ring
The electronic character of a substituent on the phenyl ring modifies the electron density of the entire π-conjugated system through two primary mechanisms: inductive and resonance effects.[4]
-
Inductive Effects are transmitted through the sigma (σ) bonds, arising from the electronegativity difference between atoms.
-
Resonance Effects involve the delocalization of π-electrons across the conjugated system and are represented by resonance structures.
These effects are not mutually exclusive and their interplay determines the substituent's overall impact. Groups are broadly classified as either electron-donating or electron-withdrawing.
Caption: Standard experimental workflow for electronic characterization.
Protocol 1: Determination of HOMO/LUMO Levels via Cyclic Voltammetry (CV)
Expertise & Causality: Cyclic voltammetry measures the potential at which a molecule is oxidized and reduced. The onset of the first oxidation wave corresponds to the energy required to remove an electron from the HOMO. By referencing this potential against a known standard (ferrocene/ferrocenium, Fc/Fc⁺), we can accurately calculate the HOMO energy level. The LUMO can be similarly determined from the reduction potential or estimated by adding the optical band gap to the HOMO energy.
Methodology:
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane). [5]2. Working Electrode Preparation: Deposit a thin film of the phenylpyrrole derivative onto a glassy carbon or platinum electrode via drop-casting or spin-coating from a suitable solvent (e.g., chloroform).
-
Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of the prepared working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode. [5]4. Degassing: Purge the electrolyte solution within the cell with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition:
-
Perform a cyclic voltammogram of the solvent/electrolyte system alone to establish the potential window.
-
Run the CV for the phenylpyrrole-coated electrode at a scan rate of 50-100 mV/s. [6]Record the potential sweep from an initial value where no reaction occurs, sweep to a potential beyond the first oxidation peak, and then reverse the scan.
-
-
Internal Referencing: After the measurement, add a small amount of ferrocene to the cell and record its CV. The Fc/Fc⁺ redox couple has a well-defined potential (assumed to be 4.8 eV below the vacuum level).
-
Calculation:
-
Determine the onset oxidation potential (
) of the phenylpyrrole derivative and the half-wave potential of the ferrocene standard ( ). -
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = - [ (
vs Ag/AgCl) - ( vs Ag/AgCl) + 4.8 ] -
If a reversible reduction is observed, the LUMO can be calculated similarly from the onset reduction potential (
). LUMO (eV) = - [ ( vs Ag/AgCl) - ( vs Ag/AgCl) + 4.8 ]
-
Protocol 2: Determination of the Optical Band Gap via UV-Vis Spectroscopy
Expertise & Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The onset of absorption in the spectrum corresponds to the minimum energy required to excite an electron from the HOMO to the LUMO. This energy is the optical band gap (
Methodology:
-
Sample Preparation: Prepare a thin film of the phenylpyrrole derivative on a transparent substrate, such as quartz or glass, using spin-coating or drop-casting. Ensure the film is uniform and free of aggregates. [7]2. Baseline Correction: Record a baseline spectrum of a blank, uncoated substrate to subtract any absorption or scattering from the substrate itself.
-
Data Acquisition: Place the sample film in the spectrophotometer and record the absorbance spectrum over a relevant wavelength range (e.g., 250-900 nm).
-
Data Analysis (Tauc Plot):
-
Convert the wavelength (λ, in nm) of absorption to photon energy (E, in eV) using the equation: E = 1240 / λ .
-
The optical absorption coefficient (α) is proportional to A/d, where A is the absorbance and d is the film thickness. For qualitative analysis, A can be used.
-
The relationship between the absorption coefficient and photon energy for a direct band gap semiconductor is given by: (αhν)² = K(hν - E_g) , where hν is the photon energy and K is a constant.
-
Plot (Ahν)² on the y-axis versus hν on the x-axis.
-
Extrapolate the linear portion of the plot to the x-axis. The x-intercept gives the value of the optical band gap (
). [8]
-
Conclusion
The electronic properties of phenylpyrroles are not static; they are highly tunable through synthetic modification. Electron-donating groups generally decrease the HOMO-LUMO gap by raising the HOMO energy, making them suitable for hole-transport applications. Conversely, electron-withdrawing groups lower the frontier orbital energies, providing a pathway to electron-transporting materials. This comparative guide provides the fundamental principles and experimental frameworks necessary for the rational design and validation of novel phenylpyrrole-based materials. By understanding the causality behind substituent effects, researchers can more efficiently navigate the vast chemical space to develop materials with tailored electronic properties for advanced applications.
References
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Energy levels (ε) of HOMO and LUMO orbitals of selected pyrroles and their protonated forms... ResearchGate. [Link] [36]39. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC. [Link] [37]40. Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo B. ChemRxiv. [Link] [38]41. Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Hindawi. [Link] [39]42. Charge transport in phthalocyanine thin-film transistors coupled with Fabry–Perot cavities. Nature. [Link] [40]43. Diketo-Pyrrolo Pyrrole-Based Acceptor-Acceptor Copolymers with Deep HOMO and LUMO Levels Absorbing in the Near Infrared. MDPI. [Link] [41]44. Transport properties of chemically synthesized polypyrrole thin films. ResearchGate. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
